4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common route might include:
Formation of the Indole Ring: Starting from a suitable precursor such as 2-nitrotoluene, the indole ring can be synthesized through a Fischer indole synthesis.
Substitution with Amino Group: The indole ring can be nitrated and then reduced to introduce the amino group at the desired position.
Formation of Piperidine Ring: The piperidine ring can be synthesized separately and then coupled with the indole derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group on the indole ring can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Ester Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Ester Hydrolysis: Carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of indole derivatives on biological systems. It can serve as a probe to investigate the interactions between indole compounds and various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The amino group on the indole ring may enhance binding affinity to certain biological targets, while the piperidine ring can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
5-Aminoindole: A simpler indole derivative with an amino group at the 5-position.
1-Benzylpiperidine: A piperidine derivative with a benzyl group.
Indole-3-carboxylic acid: An indole derivative with a carboxylic acid group.
Uniqueness
4-(5-Amino-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of an indole ring with an amino group and a piperidine ring. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
tert-butyl 4-(5-aminoindol-1-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(2,3)23-17(22)20-9-7-15(8-10-20)21-11-6-13-12-14(19)4-5-16(13)21/h4-6,11-12,15H,7-10,19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOIWVROHXAHJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC3=C2C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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